1-methyl-5-{[(4-methylpyridin-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-{[(4-methylpyridin-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a methyl group and a carboxylic acid group
Scientific Research Applications
1-methyl-5-{[(4-methylpyridin-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-{[(4-methylpyridin-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of 1-methyl-1H-pyrazole: This is achieved by reacting pyrazole with acetone.
Introduction of the carboxylic acid group: The 1-methyl-1H-pyrazole is then reacted with a chlorinated alkyl carboxylic acid to form 1-methyl-1H-pyrazole-4-carboxylic acid.
Coupling with 4-methylpyridin-2-amine: The final step involves coupling the 1-methyl-1H-pyrazole-4-carboxylic acid with 4-methylpyridin-2-amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-{[(4-methylpyridin-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Mechanism of Action
The mechanism of action of 1-methyl-5-{[(4-methylpyridin-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the pyridine moiety but shares the pyrazole core structure.
4-methylpyridin-2-amine: Contains the pyridine moiety but lacks the pyrazole ring.
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate: Similar structure with a sulfonamide group instead of the pyridine moiety.
Uniqueness
1-methyl-5-{[(4-methylpyridin-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the pyridine moiety, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-5-[(4-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-4-13-9(5-7)15-11(17)10-8(12(18)19)6-14-16(10)2/h3-6H,1-2H3,(H,18,19)(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIDQOXKZLVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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